![molecular formula C17H15F2N5O B2480747 N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide CAS No. 897622-32-1](/img/structure/B2480747.png)
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C17H15F2N5O and its molecular weight is 343.338. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cellular Proliferation Assessment
The use of novel tracers like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) in PET imaging to evaluate tumor proliferation indicates the expanding frontier of molecular imaging in cancer research. These advancements provide a methodological framework for investigating other compounds, such as "N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide," in the context of their potential to serve as biomarkers or therapeutic agents (Dehdashti et al., 2013).
Chemosensitivity Testing
Research into the effectiveness of chemotherapeutic agents through the MTT assay provides valuable insights into selecting appropriate chemotherapy drugs, improving patient outcomes. This methodology could be applicable in evaluating the therapeutic potential of "this compound" against various cancers, highlighting its possible applications in oncology (Nakamura et al., 2006).
DNA Repair Mechanisms
Studies on the impact of DNA repair mechanisms on chemotherapy efficacy, such as the role of MGMT methylation in glioblastoma treatment, could inform research on "this compound." Understanding how these mechanisms affect drug sensitivity and resistance is crucial for developing targeted therapies and could be a significant area of application for the compound (Hegi et al., 2004).
Metabolism and Pharmacokinetics
Research on the metabolism and pharmacokinetics of compounds related to "this compound," such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide, provides insights into how these compounds are processed in the body. This information is crucial for assessing the safety, efficacy, and potential therapeutic applications of new compounds (Martin et al., 1997).
Neuroprotective and Antineurodegenerative Effects
Explorations into the neuroprotective and antineurodegenerative effects of compounds through NMDA receptor antagonism, such as the comparison between MK-801 and phencyclidine, could reveal potential research applications for "this compound" in the field of neurology and psychiatric disorders. This approach underlines the importance of studying receptor interactions and neurological outcomes (Hiramatsu et al., 1989).
Safety and Hazards
将来の方向性
The future directions of research on “N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications. Given the important role of tetrazole and its derivatives in these fields, there is potential for significant advancements in the future .
特性
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-10-3-5-13(7-11(10)2)24-16(21-22-23-24)9-20-17(25)12-4-6-14(18)15(19)8-12/h3-8H,9H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMLTDHRPJRNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
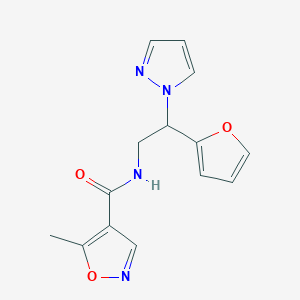
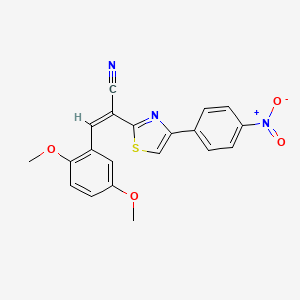

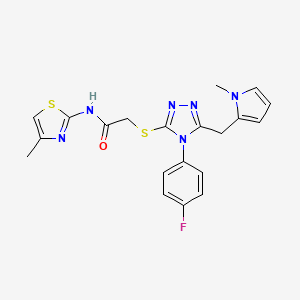
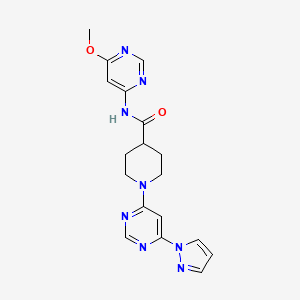
![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)
![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)
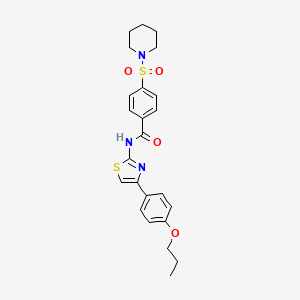
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)
![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)
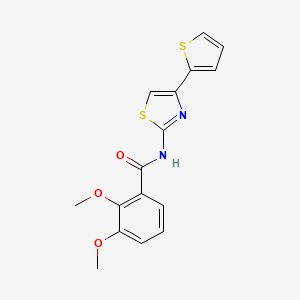
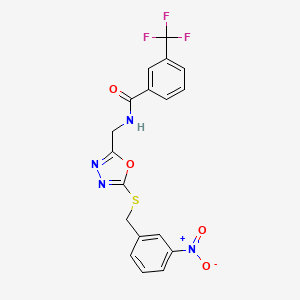

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2480687.png)
